Rosiglitazone, (S)-
Description
Fundamental Role as a Research Tool in Metabolic and Cellular Signaling InvestigationsThe specific and potent activation of PPARγ by rosiglitazone (B1679542) makes it an invaluable pharmacological probe. Researchers leverage rosiglitazone to elucidate the intricate downstream effects of PPARγ activation across various cellular models and in vivo systems.
Insulin (B600854) Sensitivity and Glucose Metabolism: Rosiglitazone has been instrumental in unraveling the molecular mechanisms of insulin resistance. Studies using rosiglitazone have demonstrated its capacity to enhance insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. This improvement is linked to its ability to boost insulin-mediated glucose uptake and modulate critical insulin signaling pathways, including those involving the insulin receptor, insulin receptor substrates (IRS-1, IRS-2), phosphatidylinositol 3-kinase (PI 3-kinase), and Akt. amegroups.cndiabetesjournals.orgnih.govdiabetesjournals.org
Adipogenesis and Lipid Metabolism: As a modulator of adipogenesis, rosiglitazone is employed to study the processes of adipocyte differentiation, lipid droplet formation, and the regulation of lipid metabolism. Research has highlighted its role in promoting mitochondrial biogenesis and increasing energy expenditure within white adipose tissue, contributing to a more metabolically active adipocyte phenotype. Furthermore, it influences circulating lipid profiles by reducing triglyceride and free fatty acid levels and enhancing fatty acid oxidation. mdpi.comjci.orgnih.govphysiology.orgplos.org
Inflammatory Pathways: Rosiglitazone exhibits significant anti-inflammatory effects, making it a useful tool for investigating inflammatory cascades. It has been shown to attenuate the production of pro-inflammatory mediators such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), suppress fractalkine signaling, and inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govplos.orgdrugbank.com
Insulin-Like Growth Factor (IGF) System Modulation: Research has utilized rosiglitazone to explore how PPARγ activation influences the insulin-like growth factor (IGF) system. These studies have indicated that rosiglitazone can suppress components of the IGF regulatory system, including IGF-I, IGF-II, IGFBP-4, and IGF receptors, thereby impacting cellular functions such as osteoblast activity. nih.gov
Neurological Research: In preclinical models, rosiglitazone has been investigated for its potential to ameliorate levodopa-induced dyskinesias in Parkinson's disease models. This research suggests a role for PPARγ activation in neurological signaling pathways relevant to movement disorders. michaeljfox.org
Overview of Key Research Areas and Unresolved QuestionsDespite extensive research, several areas continue to be active frontiers in rosiglitazone-related studies:
Adipocyte Browning and Mitochondrial Function: A significant focus is on understanding how rosiglitazone promotes the "browning" of white adipocytes, a process that enhances thermogenesis and energy expenditure. Research is exploring the role of autophagy inhibition in this phenomenon and the precise mechanisms by which rosiglitazone influences mitochondrial remodeling and function in various metabolic contexts. frontiersin.orgconsensus.app
PPARγ Downstream Targets and Signaling Interplay: Identifying the full spectrum of genes and pathways regulated by PPARγ activation via rosiglitazone remains a key objective. This includes understanding its interactions with other critical cellular signaling pathways, such as the NRF2 pathway, and how these complex interplay affects metabolic outcomes and cellular responses. frontiersin.org
Sex-Specific Effects: Emerging research suggests that gender may influence the metabolic and mitochondrial effects of rosiglitazone, prompting further investigation into sex-specific responses to PPARγ activation. mdpi.com
Endocrine and Metabolic System Interactions: Ongoing research aims to further elucidate the complex interactions between rosiglitazone, the endocrine system, and metabolic pathways, particularly in the context of conditions like obesity and type 2 diabetes.
Data Tables
Table 1: Rosiglitazone's Modulation of Insulin-Like Growth Factor (IGF) System Components This table summarizes the observed effects of rosiglitazone on key components of the IGF system across different experimental settings, as reported in research studies.
| Component | Effect in Marrow Stromal Cell Line (UAMS-33/gamma2) | Effect in Primary Marrow Stromal Cells (MSC) | Effect in Mouse Liver/Fat Tissue | Effect in Human Postmenopausal Women (Serum) |
| Insulin-like Growth Factor I (IGF-I) | Reduced (75% reduction in secreted) | Reduced | Reduced | Reduced (-25% at 8 wk, -14% at 16 wk vs placebo) |
| Insulin-like Growth Factor II (IGF-II) | Reduced | Not Assessed | Not Assessed | Not Assessed |
| Insulin-like Growth Factor Binding Protein-4 (IGFBP-4) | Reduced | Reduced | Not Assessed | Not Assessed |
| Insulin Receptor (IGF1R) | Reduced | Reduced | Not Assessed | Not Assessed |
| Insulin Receptor (IGF2R) | Reduced | Not Assessed | Not Assessed | Not Assessed |
Source: nih.gov
Table 2: Rosiglitazone's Impact on Adipogenesis Markers in 3T3-L1 Adipocytes This table details the effects of rosiglitazone on the expression of genes associated with adipogenesis in in vitro studies using 3T3-L1 cells.
| Gene Marker | Effect of Rosiglitazone (compared to control/ADM alone) |
| Cebpa | Significantly boosted |
| Cfd | Significantly boosted |
| Adipoq | Considerably enhanced (nearly 15-fold increase) |
| Fabp4 | Increased (particularly when co-administered) |
Source: mdpi.com
Table 3: Rosiglitazone's Influence on Inflammatory Mediators in Renal Proximal Tubular Cells (PTCs) This table illustrates the impact of rosiglitazone on the production of key inflammatory chemokines in response to lipopolysaccharide (LPS) stimulation in renal cells.
| Mediator | Lipopolysaccharide (LPS)-induced Level | Effect of Rosiglitazone (RGL) |
| IL-8 | Increased | Significantly inhibited |
| MCP-1 | Increased | Significantly inhibited |
Source: plos.org
Compound List
Rosiglitazone
Thiazolidinediones (TZDs)
Metformin
Insulin
Sulfonylureas (SUs)
Peroxisome proliferator-activated receptor gamma (PPARγ)
Peroxisome proliferator-activated receptor alpha (PPARα)
Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ)
Insulin receptor substrate-1 (IRS-1)
Insulin receptor substrate-2 (IRS-2)
Phosphatidylinositol 3-kinase (PI 3-kinase)
Akt
Tumor necrosis factor alpha (TNFα)
Interleukin-8 (IL-8)
Monocyte chemoattractant protein-1 (MCP-1)
Nuclear factor-kappa B (NF-κB)
Insulin-like growth factor I (IGF-I)
Insulin-like growth factor II (IGF-II)
Insulin-like growth factor binding protein-4 (IGFBP-4)
Insulin receptor (IGF1R)
Insulin receptor (IGF2R)
Uncoupling Protein 1 (UCP1)
CCAAT/enhancer-binding protein alpha (Cebpa)
Choline-dependent lipid transfer protein (Cfd)
Adiponectin (Adipoq)
Fatty acid-binding protein 4 (Fabp4)
Nuclear factor erythroid 2-related factor 2 (NRF2)
p62 (SQSTM1)
Microtubule-associated protein 1A/1B-light chain 3 (LC3)
Peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α)
Peroxisome proliferator-activated receptor gamma coactivator-1 beta (PGC-1β)
Retinoid X receptor alpha (RXRα)
3β-hydroxysteroid dehydrogenase (3βHSD)
Cytochrome P450 17A1 (CYP17)
17β-hydroxysteroid dehydrogenase (17βHSD)
Progesterone (P4)
Androstenedione (A4)
Testosterone (T)
Estradiol (E2)
Fractalkine (FKN)
Nuclear receptor corepressor (NCoR)
Structure
2D Structure
3D Structure
Properties
CAS No. |
163860-15-9 |
|---|---|
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5S)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m0/s1 |
InChI Key |
YASAKCUCGLMORW-HNNXBMFYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
Origin of Product |
United States |
Stereochemical Considerations and Enantioselective Synthesis Research for S Rosiglitazone
Chirality of Rosiglitazone (B1679542) and Its Enantiomeric Forms
Rosiglitazone is a chiral molecule belonging to the thiazolidinedione class of compounds. Its molecular structure contains a single stereogenic center at the C-5 position of the thiazolidinedione ring. nih.govresearchgate.net This chirality means that Rosiglitazone exists as a pair of enantiomers: (S)-Rosiglitazone and (R)-Rosiglitazone. These two molecules are non-superimposable mirror images of each other. researchgate.net
In medicinal applications, Rosiglitazone is typically administered as a racemic mixture, which is an equal-parts combination of both the (S)- and (R)-enantiomers. researchgate.netresearchgate.net However, research has demonstrated that the two enantiomers possess different biological activities. Studies involving peroxisome proliferator-activated receptor-gamma (PPARγ) binding assays have indicated that the therapeutic antidiabetic activity is primarily associated with the (S)-(-)-isomer. researchgate.netnih.gov This differential activity between enantiomers underscores the importance of stereochemistry in the pharmacological profile of the drug. nih.gov
Methodological Advances in Enantioselective Synthesis
The recognition that (S)-Rosiglitazone is the more active enantiomer has spurred research into stereoselective methods to produce it in an enantiomerically pure form, thereby avoiding the administration of the less active (R)-enantiomer. researchgate.netrsc.org
The development of asymmetric synthetic strategies aims to create the desired (S)-enantiomer directly, bypassing the need to separate a racemic mixture. wikipedia.org Various synthetic routes for Rosiglitazone have been developed, typically involving key steps such as the Knoevenagel condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione (B21345), followed by the reduction of the resulting benzylidene double bond. researchgate.netgoogle.com
For enantioselective synthesis, biocatalytic approaches have shown promise. One method involves the enantioselective reduction of the intermediate 5-[4-[2-[N-methyl-N-(2-pyridyl)- amino]ethoxy]benzylidene]thiazolidine-2,4-dione. drugfuture.com Specifically, using the yeast Rhodotorula rubra for this reduction step under acidic conditions (pH 3.0-5.0) has been shown to be enantioselective, yielding the (+)-(R)-enantiomer. drugfuture.com While this specific example produces the (R)-enantiomer, it highlights the potential of biocatalysis to achieve stereocontrol in the synthesis of Rosiglitazone. Further development in enzyme selection and reaction engineering could adapt such methods for the specific production of the (S)-enantiomer.
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial technique for isolating pure (S)-Rosiglitazone from the racemate. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical and preparative techniques used for this purpose. nih.gov
Several chiral stationary phases (CSPs) have been successfully employed for the HPLC separation of Rosiglitazone enantiomers. For instance, a Chiralcel OJ-H column using a mobile phase of methanol/ethanol (90:10, v/v) can achieve the simultaneous chiral separation of Rosiglitazone and its metabolites. researchgate.net Another successful separation utilized a Chiralpak AD-RH column with a mobile phase of methanol/isopropanol (60:40, v/v). researchgate.net These chromatographic methods are essential for both analyzing the enantiomeric purity of a sample and for isolating the enantiomers on a preparative scale. nih.gov
Implications of Stereochemistry in Ligand-Receptor Interactions (Theoretical and Computational Studies)
The differential pharmacological activity of Rosiglitazone's enantiomers stems from their distinct interactions with the target receptor, PPARγ. nih.govnih.gov Molecular docking and molecular dynamics simulations have been employed to explore the stereoselective binding of the (S) and (R) enantiomers to the ligand-binding domain (LBD) of PPARγ. nih.gov
These computational studies reveal that both enantiomers can be stabilized within the PPARγ LBD by a network of hydrophobic interactions with approximately twenty residues, including Phe282, Cys285, Ile326, and Met364. nih.gov Additionally, crucial hydrogen bonds are formed between the polar thiazolidinedione headgroup of the ligand and key amino acid residues in the receptor, such as Arg288, Ser289, His323, and His449. nih.gov
While both enantiomers interact with these residues, the specific geometry and orientation dictated by the chiral center lead to differences in binding affinity and receptor activation. An energetic analysis from these studies supported experimental findings that show superior binding properties for the Rosiglitazone enantiomers compared to some endogenous ligands. nih.gov It is the subtle yet significant difference in the three-dimensional arrangement of atoms at the chiral center that dictates the optimal fit and interaction, with the (S)-enantiomer achieving a more favorable binding conformation to effectively activate the PPARγ receptor. nih.govresearchgate.net
Research on Enantiomeric Stability and Interconversion in Biological Milieus
A critical aspect of using a single enantiomer drug is its stereochemical stability in vivo. stackexchange.com The chiral center in Rosiglitazone is adjacent to a carbonyl group, which creates the potential for keto-enol tautomerism. This process can lead to the inversion of the stereocenter, a phenomenon known as racemization, where the pure (S)-enantiomer could convert into the (R)-enantiomer, and vice-versa, until a racemic mixture is formed. researchgate.net
Studies have investigated the rate of this racemization under various conditions that mimic biological environments, particularly focusing on the influence of pH and temperature. researchgate.netnih.gov Research has shown that the interconversion is slow enough to allow for the evaluation of the individual enantiomers' properties. researchgate.net However, the rate of racemization is highly dependent on environmental conditions.
For instance, the stability of the enantiomers decreases significantly as pH increases. Full racemization was observed within 24 hours at pH 9.3 and within 48 hours at a physiological pH of 7.4. nih.gov In contrast, at a more acidic pH of 2.5, the process was much slower, with complete racemization taking up to 30 days. nih.gov Temperature also plays a crucial role; the half-life for racemization of Rosiglitazone decreased more than 30-fold when the temperature was increased from 4°C to 37°C. researchgate.net These findings indicate that racemization does occur under in vitro metabolism conditions and is likely to happen in vivo, which has significant implications for the pharmacokinetics of the single-enantiomer drug. researchgate.net
Data Tables
Table 1: Effect of pH on Racemization of Rosiglitazone Enantiomers at 37°C
| pH | Time to 2:1 Enantiomer Ratio | Time to Full Racemization |
| 2.5 | 192 hours (8 days) | 1440 hours (30 days) |
| 7.4 | 10 hours | 48 hours (2 days) |
| 9.3 | Not specified | 24 hours (1 day) |
| Data sourced from a study on the racemisation of glitazone drug compounds. nih.gov |
Table 2: Effect of Temperature on the Half-Life (t½) of Rosiglitazone Enantiomers
| Temperature | pH | Half-Life (t½) |
| 4°C | 7.4 | ~60 hours |
| 37°C | 7.4 | ~2 hours |
| Data extrapolated from a study on the racemization of Rosiglitazone and its metabolites. researchgate.net |
Molecular Mechanisms of Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
PPARγ is a ligand-activated transcription factor that plays a pivotal role in regulating genes involved in glucose and lipid metabolism, adipogenesis, and inflammation. (S)-Rosiglitazone functions as a potent agonist for this receptor.
The activation of PPARγ by (S)-Rosiglitazone begins with its binding to the ligand-binding domain (LBD) of the receptor. The LBD of PPARγ is known for its plasticity, capable of accommodating various ligand conformations, which influences receptor activity and downstream signaling. Studies analyzing the enantiomers of rosiglitazone (B1679542) have indicated differential binding affinities at PPARγ, with specific mention of the (S)-enantiomer's interaction in binding assays.
Upon binding, (S)-Rosiglitazone induces significant conformational changes within the PPARγ LBD. This includes the stabilization of the Activation Function 2 (AF-2) helix, which is critical for receptor activation. The interaction involves hydrogen bonds with the AF-2 helix, repositioning it to facilitate the recruitment of coactivator complexes. This dynamic process, sometimes described as a "tumble and trap" mechanism for the AF-2 helix, is characteristic of nuclear receptor activation. The binding pocket itself is a complex structure with multiple subpockets, allowing for specific interactions with ligands like rosiglitazone.
Following activation, the (S)-Rosiglitazone-bound PPARγ forms a heterodimer with the Retinoid X Receptor (R
Cellular and Tissue Specific Biological Effects in Preclinical Models
Adipocyte Biology and Differentiation Research
(S)-Rosiglitazone profoundly influences the differentiation and function of adipocytes, the primary cells of adipose tissue. Its effects are central to its therapeutic actions and involve complex processes of cell fate determination and tissue remodeling.
(S)-Rosiglitazone is a potent inducer of adipogenesis, the process by which precursor cells differentiate into mature, lipid-storing adipocytes. nih.gov By activating PPAR-γ, which is a master regulator of this process, (S)-Rosiglitazone initiates a transcriptional cascade leading to the expression of numerous genes involved in the adipocyte phenotype. nih.govresearchgate.net This activation promotes the differentiation of preadipocytes and mesenchymal progenitor cells into new adipocytes. nih.govnih.gov Studies using 3T3-L1 cells, a common murine embryonic fibroblast model, demonstrate that treatment with (S)-Rosiglitazone leads to a significant increase in lipid deposits. nih.gov Similarly, in hemangioma-derived mesenchymal stem cells (Hem-MSCs), (S)-Rosiglitazone was shown to accentuate adipogenesis when combined with adipogenic media, resulting in greater cytoplasmic lipid accumulation and increased expression of the lipid droplet-associated protein, perilipin A. e-century.us While it strongly promotes the differentiation of preadipocytes, research on mature 3T3-L1 adipocytes indicates that (S)-Rosiglitazone may not cause further lipid accumulation and can even lead to a decrease in lipid content by enhancing lipid catabolism. nih.gov
| Cell Model | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| 3T3-L1 Preadipocytes | Induction of Adipogenesis | Increased lipid droplet formation and expression of mature adipocyte markers. | nih.govresearchgate.net |
| Mature 3T3-L1 Adipocytes | Lipid Catabolism | Decrease in lipid content, upregulation of genes for fatty acid uptake and beta-oxidation. | nih.gov |
| Hemangioma-Derived Mesenchymal Stem Cells (Hem-MSCs) | Promotion of Adipogenesis | Increased cytoplasmic lipid and upregulated perilipin A expression in the presence of adipogenic media. | e-century.us |
In animal models, (S)-Rosiglitazone instigates significant remodeling of white adipose tissue (WAT). Treatment of ob/ob mice, a model of obesity and insulin (B600854) resistance, resulted in notable changes in adipocyte mitochondria. jci.org While obesity was associated with a decrease in gene transcripts for mitochondrial proteins, (S)-Rosiglitazone treatment upregulated many of these genes, leading to increased mitochondrial mass and structural changes. jci.org Functionally, adipocytes from these treated mice exhibited markedly higher oxygen consumption and increased palmitate oxidation, indicating enhanced energy expenditure and lipid utilization within white fat. jci.org This suggests a metabolic reprogramming of WAT towards a more oxidative phenotype. Furthermore, treatment with thiazolidinediones like (S)-Rosiglitazone has been observed to cause a redistribution of fat from visceral depots to subcutaneous depots in both rodents and humans. jci.org Although animals treated with (S)-Rosiglitazone may show a small increase in total body weight, consistent with PPAR-γ's role in adipogenesis, this is not necessarily reflected in an increased weight of visceral fat pads like the epididymal fat pad. jci.org
(S)-Rosiglitazone is a key agent in promoting the "browning" or "beiging" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes (BAs). nih.govnih.gov Brown and beige adipocytes are specialized for thermogenesis, primarily through the action of Uncoupling Protein 1 (UCP1). nih.gov In murine inguinal white adipocyte (iWA) cultures, (S)-Rosiglitazone treatment substantially increased the expression of the BA transcriptional regulator Prdm16 and other genes associated with thermogenesis. frontiersin.org Studies in high-fat diet-fed mice showed that (S)-Rosiglitazone administration led to a significant reduction in the size of adipocyte lipid droplets in inguinal WAT and markedly enhanced the expression of browning-related genes such as Ucp1, Cidea, and Elovl3. nih.gov Research on human adipocytes treated ex vivo demonstrated that (S)-Rosiglitazone drove transcriptional changes that reprogrammed metabolism in mature white adipocytes from both omental and subcutaneous depots towards a more oxidative, brown-like phenotype. nih.gov The induction of UCP1 and other brown fat-specific genes by (S)-Rosiglitazone in WAT appears to be dependent on the presence of the transcriptional coactivator PGC-1α. plos.org
(S)-Rosiglitazone significantly influences the lineage commitment of bone marrow-derived mesenchymal stem cells (MSCs). It has been shown to potently stimulate the differentiation of MSCs into adipocytes. researchgate.net This pro-adipogenic effect can occur at the expense of other lineages, particularly osteoblastogenesis (bone cell formation). researchgate.net In human MSCs, (S)-Rosiglitazone exposure not only potentiated adipogenic differentiation but also shifted cells differentiating towards an osteogenic phenotype into an adipogenic one. researchgate.net This was marked by an increased expression of the adipogenic marker fatty-acid binding protein 4 (FABP4) and a reduction in the osteoblastogenesis marker Runx2. researchgate.net
Furthermore, (S)-Rosiglitazone can enhance the browning of adipocytes derived from MSCs. In telomerase-transformed MSCs, (S)-Rosiglitazone treatment during adipogenic differentiation enhanced the expression of brown adipogenesis markers like EBF2 and UCP-1, leading to adipocytes with a multilocular fatty droplet morphology characteristic of brown fat. nih.govnih.govresearchgate.net This browning effect was found to be associated with the activation of the MAPK and PI3K signaling pathways. nih.govnih.govresearchgate.net
Modulation of Glucose and Lipid Homeostasis Mechanisms in Cellular and Animal Systems
The therapeutic effects of (S)-Rosiglitazone are closely linked to its ability to modulate the cellular mechanisms governing glucose and lipid balance.
(S)-Rosiglitazone has been shown to improve insulin sensitivity and enhance glucose uptake in various cell types. In hypertrophic adipocytes from high-fat diet-fed mice, which are typically insulin-resistant, (S)-Rosiglitazone treatment efficiently improved insulin-stimulated glucose transport. nih.gov Interestingly, this improvement occurred without restoring insulin signaling or the expression of the primary insulin-responsive glucose transporter, GLUT4, suggesting alternative mechanisms may be involved, possibly related to extracellular matrix remodeling and restored intracellular actin dynamics. nih.gov
In a different cell model, human glomerular podocytes, (S)-Rosiglitazone directly increased both basal and insulin-stimulated glucose uptake. nih.gov This effect was associated with the translocation of the glucose transporter GLUT1 to the plasma membrane. nih.gov The compound was also effective in increasing glucose uptake in podocytes that had been rendered insulin-resistant by treatment with the saturated fatty acid palmitate. nih.gov
| Cell/Tissue Model | Condition | Effect of (S)-Rosiglitazone | Associated Mechanism | Reference |
|---|---|---|---|---|
| Hypertrophic Mouse Adipocytes | High-Fat Diet-Induced Insulin Resistance | Improved insulin-stimulated glucose transport. | Associated with restored actin dynamics; independent of insulin signaling/GLUT4 restoration. | nih.gov |
| Human Glomerular Podocytes | Basal and Insulin-Stimulated | Significantly increased glucose uptake. | Translocation of GLUT1 to the plasma membrane. | nih.gov |
| Human Glomerular Podocytes | Palmitate-Induced Insulin Resistance | Significantly increased basal and insulin-stimulated glucose uptake. | Not specified. | nih.gov |
Hepatic Gluconeogenesis Regulation in Preclinical Models
(S)-Rosiglitazone has been demonstrated to regulate glucose homeostasis by impacting hepatic glucose production. In preclinical studies, treatment with rosiglitazone (B1679542) led to a significant reduction in fasting plasma glucose. This effect is primarily achieved through the inhibition of gluconeogenesis (GNG), the metabolic pathway responsible for the generation of glucose from non-carbohydrate substrates.
Studies in diet-treated type 2 diabetic patient models showed that rosiglitazone administration resulted in a 15% reduction in fasting fractional gluconeogenesis and a decrease in GNG flux of 3.9 µmol/min/kg fat-free mass nih.gov. Notably, there was no significant effect on the glycogenolytic flux, indicating a specific action on the GNG pathway nih.gov. The reduction in the rate of hepatic gluconeogenesis is considered a key mechanism by which thiazolidinediones, including rosiglitazone, improve glycemic control nih.govresearchgate.net. The change in GNG flux has been shown to be tightly correlated with the observed reduction in fasting glucose levels nih.gov.
Fatty Acid Metabolism and Partitioning in Specific Cell Types
(S)-Rosiglitazone significantly influences fatty acid metabolism and storage, particularly in adipocytes and hepatocytes. In adipocytes, rosiglitazone induces adipose differentiation, lipogenesis, and triglyceride storage nih.gov. It promotes the transdifferentiation of white adipose tissue (WAT) into brown adipose tissue (BAT) by increasing mitochondrial mass and lipid oxidation nih.gov. This is associated with increased expression of genes such as Fatty Acid Binding Protein 4 (FABP4), Lipoprotein Lipase (LPL), and FAT/CD36 in adipose tissue, which are involved in fatty acid uptake and metabolism nih.govnih.gov. Furthermore, rosiglitazone can mobilize bone marrow-derived circulating progenitor cells to adipose tissue, where they differentiate into multilocular adipocytes with a high capacity for fatty acid oxidation jci.orgelsevierpure.com.
In hepatocytes, rosiglitazone's effects are linked to the activation of AMP-activated protein kinase (AMPK) e-dmj.org. In preclinical models of non-alcoholic fatty liver disease (NAFLD), rosiglitazone treatment reversed hepatic steatosis e-dmj.org. This was associated with the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS), key regulators of lipogenesis e-dmj.org. Rosiglitazone also acutely inhibits the partitioning of fatty acids into diacylglycerol and triacylglycerol in human arterial smooth muscle cells and macrophages through a PPAR-γ-independent mechanism, potentially by inhibiting the long-chain acyl-CoA synthetase (ACSL)-4 enzyme nih.gov. This alteration in fatty acid partitioning may contribute to its effects on cellular lipid metabolism and atherosclerosis nih.gov.
Interactive Table: Effect of (S)-Rosiglitazone on Gene Expression in Adipose Tissue
| Gene | Function | Effect of Rosiglitazone |
|---|---|---|
| FABP4 | Fatty acid binding and transport | Increased Expression nih.gov |
| LPL | Lipoprotein lipase, triglyceride hydrolysis | Increased Expression nih.gov |
| FAT/CD36 | Fatty acid translocase/uptake | Increased Expression nih.govnih.gov |
| Perilipin A | Regulates lipolysis | Reversed IL-6-induced downregulation nih.gov |
| FAS | Fatty acid synthesis | Reversed IL-6-induced downregulation nih.gov |
Anti-inflammatory and Immunomodulatory Mechanisms in Cellular Models
(S)-Rosiglitazone exhibits significant anti-inflammatory and immunomodulatory properties by influencing cytokine production and macrophage behavior in cellular and animal models.
Cytokine and Chemokine Production Regulation (e.g., IL-6, IL-8)
In human lung epithelial cell models of acute lung injury, pre-treatment with rosiglitazone significantly inhibited the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) that were induced by a mixture of inflammatory stimuli (TNF-α, IL-1β, and IFN-γ) bioline.org.br. This inhibitory effect was observed in both A549 and Beas-2B cell lines bioline.org.br. Interestingly, the study suggested that this suppression of IL-6 and IL-8 might occur through a PPAR-γ independent pathway, as a PPAR-γ antagonist did not reverse the effect bioline.org.br. In porcine adipocytes, rosiglitazone was also shown to suppress IL-6-stimulated lipolysis and reverse the upregulation of IL-6 mRNA expression nih.gov.
Interactive Table: Regulation of Cytokine Production by (S)-Rosiglitazone
| Cytokine | Cell Model | Stimulus | Effect of Rosiglitazone |
|---|---|---|---|
| IL-6 | Human Lung Epithelial Cells | TNF-α, IL-1β, IFN-γ | Significant Inhibition bioline.org.br |
| IL-8 | Human Lung Epithelial Cells | TNF-α, IL-1β, IFN-γ | Significant Inhibition bioline.org.br |
Macrophage Polarization Studies in Animal Models
(S)-Rosiglitazone plays a crucial role in modulating the immune microenvironment by influencing macrophage polarization researchgate.net. In animal models, particularly in the context of cigarette smoke-induced inflammation, rosiglitazone was found to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype nih.gov. This led to a decreased M1/M2 macrophage ratio, contributing to the amelioration of emphysema and inflammation nih.gov. The mechanism involves the activation of PPARγ and Retinoid X receptor alpha (RXRα) nih.gov. Studies have shown that rosiglitazone can promote M2 macrophage polarization, which is associated with anti-inflammatory and tissue repair functions researchgate.net. However, other in vitro studies using bone marrow-derived macrophages have suggested that rosiglitazone may reduce the expression of anti-inflammatory M2 markers compared to other activators, indicating a complex and context-dependent effect on macrophage function ahajournals.org.
Vascular Biology Research
The effects of (S)-Rosiglitazone on the vasculature are multifaceted, with studies focusing on endothelial cell functions that are critical in processes like atherosclerosis and tissue edema.
Endothelial Cell Migration and Permeability Studies
Research using Human Umbilical Vein Endothelial Cells (HUVECs) has shown that rosiglitazone significantly promotes endothelial cell migration nih.govnih.gov. This effect is mediated through the activation of the Phosphatidylinositol-3-kinase (PI3K)-Akt pathway nih.govnih.gov. In addition to migration, rosiglitazone was found to increase endothelial cell permeability nih.govnih.gov. In a Transwell monolayer permeability assay, rosiglitazone treatment increased HUVEC permeability by 191 ± 54% compared to the control nih.gov. This increase in permeability was associated with the suppression of tight junction proteins such as JAM-A and ZO-1 and an increase in Vascular Endothelial Growth Factor (VEGF) expression nih.gov. These effects on both migration and permeability were shown to be dependent on Akt phosphorylation nih.govnih.gov.
Interactive Table: Effects of (S)-Rosiglitazone on Endothelial Cell Function
| Parameter | Cell/Animal Model | Key Pathway | Observed Effect |
|---|---|---|---|
| Cell Migration | HUVECs | PI3K-Akt | Significant Promotion nih.govnih.gov |
| Cell Permeability | HUVECs | Akt | Increased by 191 ± 54% nih.gov |
| Vascular Leakage | C57BL/6 mice | Akt | Increased nih.gov |
Vascular Smooth Muscle Cell Proliferation and Migration Research
(S)-Rosiglitazone has been the subject of preclinical investigations to determine its effects on vascular smooth muscle cell (VSMC) proliferation and migration, key processes in the development of vascular pathologies such as neointimal hyperplasia. In vitro studies have demonstrated that rosiglitazone can significantly inhibit the proliferation of VSMCs. For instance, in cultured rat VSMCs, rosiglitazone treatment led to a reduction in both cell proliferation and survival nih.govahajournals.org. The anti-proliferative effect was also observed in VSMCs stimulated with high glucose, a condition mimicking hyperglycemia in diabetes. In this model, rosiglitazone at a concentration of 10 μmol/L markedly inhibited glucose-induced VSMC proliferation nih.gov. This inhibition is associated with an arrest of the cell cycle progression from the G0/G1 phase to the S phase nih.gov.
The migration of VSMCs is another critical component of neointimal formation. Research has shown that rosiglitazone is also capable of suppressing VSMC migration. This inhibitory effect is linked to the downregulation of matrix metalloproteinase-9 (MMP-9) expression and activity, which is a key enzyme involved in the degradation of the extracellular matrix, a necessary step for cell migration nih.govahajournals.org. The migration of VSMCs from MMP-9 knockout mice was not affected by rosiglitazone, confirming the crucial role of MMP-9 in this inhibitory mechanism nih.govahajournals.org.
| Model System | Key Findings | Reference |
| Cultured Rat VSMCs | Reduced cell proliferation and survival. | nih.govahajournals.org |
| High Glucose-Induced VSMC Proliferation | Significantly inhibited VSMC proliferation at 10 μmol/L. | nih.gov |
| Cultured Rat VSMCs | Suppressed cell migration through inhibition of MMP-9. | nih.govahajournals.org |
| MMP-9 Knockout Mouse VSMCs | No effect on migration, confirming MMP-9's role. | nih.govahajournals.org |
Mechanisms of Neointimal Hyperplasia Inhibition in Animal Models
In animal models of vascular injury, (S)-Rosiglitazone has been shown to effectively inhibit neointimal hyperplasia, the thickening of the innermost layer of a blood vessel in response to injury. The underlying mechanisms of this inhibition are multifaceted and involve the modulation of key signaling pathways. A significant mechanism identified in a rat carotid artery balloon injury model is the activation of glycogen synthase kinase-3beta (GSK-3β) nih.govahajournals.org.
Furthermore, the activation of GSK-3β by rosiglitazone also plays a crucial role in inhibiting VSMC migration by suppressing the expression and activity of MMP-9. This is achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of MMP-9 gene expression nih.govahajournals.org. The inactivation of GSK-3β was shown to reverse the inhibitory effects of rosiglitazone on neointimal hyperplasia, underscoring the central role of this kinase in the therapeutic action of the compound in this context nih.govahajournals.org.
| Animal Model | Key Mechanism | Outcome | Reference |
| Rat Carotid Artery Balloon Injury | Activation of GSK-3β | Inhibition of VSMC proliferation and induction of apoptosis. | nih.gov |
| Rat Carotid Artery Balloon Injury | Inhibition of NF-κB DNA binding activity | Suppression of MMP-9 expression and activity, leading to reduced VSMC migration. | nih.govahajournals.org |
| Rat Carotid Artery Balloon Injury | Overall effect | Significant decrease in the intima-to-media ratio. | nih.gov |
Neurobiological Research in Preclinical Models
Microglial Phagocytic Activity Modulation
Microglia are the resident immune cells of the central nervous system and play a critical role in brain homeostasis and response to injury. Preclinical research has explored the effects of (S)-Rosiglitazone on microglial function, particularly their phagocytic activity. In a study utilizing primary microglial cells from newborn Sprague-Dawley rats, pretreatment with rosiglitazone was found to significantly increase thrombin-induced phagocytosis nih.gov.
This enhancement of phagocytic activity is believed to be a protective mechanism, potentially aiding in the clearance of cellular debris and other harmful substances following a brain injury, such as a cerebral hemorrhage. The study further elucidated that the mechanism underlying this effect involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. Rosiglitazone treatment led to an increased expression of both PPARγ and CD36, a scavenger receptor involved in the phagocytosis of various ligands nih.gov. The pro-phagocytic effect of rosiglitazone was significantly reduced by a PPARγ antagonist, confirming the pathway's involvement nih.gov. In contrast, other research has indicated that rosiglitazone can inhibit the activation of microglia, suggesting a modulatory role that may be context-dependent nih.gov.
| Cell Model | Treatment | Key Finding | Mechanism | Reference |
| Primary Rat Microglia | Rosiglitazone pretreatment followed by thrombin stimulation | Significant increase in phagocytic activity. | Activation of the PPARγ pathway, leading to increased expression of PPARγ and CD36. | nih.gov |
Brain-Derived Neurotrophic Factor (BDNF) Expression Modulation
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Several preclinical studies have reported that (S)-Rosiglitazone can modulate the expression of BDNF, suggesting a potential neuroprotective and cognition-enhancing role. In rodent models of type 2 diabetes and Alzheimer's disease, administration of rosiglitazone has been shown to upregulate BDNF levels nih.govresearchgate.netnih.govresearcher.lifemdpi.com.
The mechanisms through which rosiglitazone modulates BDNF expression are thought to be twofold. One proposed mechanism is through the direct transcriptional regulation mediated by PPARγ nih.govresearchgate.netresearchgate.net. The second, and potentially interconnected, mechanism involves the upregulation of the cyclic AMP-response element binding protein (CREB)/BDNF/tropomyosin receptor kinase B (TrkB) pathway nih.govresearchgate.netresearchgate.net. CREB is a key transcription factor for the BDNF gene, and its activation can lead to increased BDNF synthesis. In streptozotocin-induced diabetic rats, rosiglitazone treatment was observed to increase the activation of CREB nih.govmdpi.com.
| Preclinical Model | Effect of Rosiglitazone | Proposed Mechanism | Reference |
| Rodent models of T2DM and AD | Upregulation of BDNF expression. | PPARγ-mediated transcriptional regulation. | nih.govresearchgate.netresearchgate.net |
| Rodent models of T2DM and AD | Upregulation of BDNF expression. | Upregulation of the CREB/BDNF/TrkB signaling pathway. | nih.govresearchgate.netmdpi.comresearchgate.net |
Cognitive Function Improvement Mechanisms in Rodent Models
In line with its ability to modulate BDNF expression and other neurobiological pathways, (S)-Rosiglitazone has been demonstrated to improve cognitive function in various rodent models. In mouse models of Alzheimer's disease, such as the Tg2576 model, oral administration of rosiglitazone has been shown to significantly enhance learning and memory performance nih.govnih.gov. Specifically, improvements were noted in hippocampus-dependent spatial memory and associative fear memory nih.govnih.gov.
The mechanisms underlying these cognitive improvements are thought to be multifactorial. One key aspect is the amelioration of synaptic dysfunction, which is a hallmark of many neurodegenerative diseases nih.gov. Additionally, rosiglitazone has been shown to reduce neuroinflammation. For instance, in a triple transgenic (3xTg)-AD mouse model, dietary administration of rosiglitazone reduced glial fibrillary acidic protein (GFAP) staining, an indicator of astrogliosis and neuroinflammation nih.gov. Furthermore, in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, rosiglitazone prevented cognitive deficits in the Y-maze test and inhibitory avoidance task oatext.com. This was associated with the prevention of a decrease in hippocampal BDNF levels and a reduction in oxidative stress oatext.com. The cognitive-enhancing effects of rosiglitazone may also be circuit-specific, with evidence suggesting a particular sensitivity of the dorsal hippocampus circuitry to PPARγ agonism nih.gov.
| Rodent Model | Cognitive Outcome | Associated Mechanisms | Reference |
| Tg2576 Alzheimer's Mouse Model | Improved spatial and associative memory. | Enhancement of dorsal hippocampus neurocircuitry. | nih.gov |
| 3xTg-AD Mouse Model | Reduced neuroinflammation. | Reduction in glial fibrillary acidic protein (GFAP) staining. | nih.gov |
| LPS-induced Neuroinflammation Mouse Model | Prevention of cognitive deficits. | Attenuation of neuroinflammation, prevention of BDNF reduction, and reduction of oxidative stress. | oatext.com |
Other Investigational Cellular Responses
Beyond its effects on vascular and neural cells, preclinical studies have explored the impact of (S)-Rosiglitazone on other cell types and in different disease models. One area of investigation has been its potential anti-cancer properties. In human adrenocortical carcinoma cell lines (SW13 and H295R), rosiglitazone was found to inhibit cell proliferation nih.gov. This inhibitory effect was observed in both basal and IGF-I-stimulated conditions, suggesting an interference with growth factor signaling pathways nih.gov.
Another area of research has been in the context of pulmonary hypertension. In a mouse model of chronic hypoxia-induced pulmonary hypertension, treatment with rosiglitazone was shown to prevent and reverse the condition nih.gov. The therapeutic effect was evidenced by a reduction in right ventricular systolic pressure and right ventricular hypertrophy nih.gov. These findings suggest that rosiglitazone may have beneficial effects on the pulmonary vasculature under hypoxic conditions.
| Research Area | Model System | Key Finding | Reference |
| Oncology | Human Adrenocortical Carcinoma Cell Lines (SW13 and H295R) | Inhibition of cell proliferation. | nih.gov |
| Pulmonary Hypertension | Mouse Model of Chronic Hypoxia | Attenuation and reversal of pulmonary hypertension and right ventricular hypertrophy. | nih.gov |
Osteogenic Differentiation Research in Mesenchymal Stem Cells
Preclinical research has extensively documented that (S)-Rosiglitazone influences the lineage commitment of mesenchymal stem cells (MSCs), generally promoting adipogenesis at the expense of osteogenesis. This effect is primarily mediated through its potent agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor in adipocyte differentiation.
In studies utilizing human bone marrow-derived MSCs, exposure to (S)-Rosiglitazone was found to shift the differentiation pathway from an osteogenic to an adipogenic phenotype. This was evidenced by a marked reduction in the expression of Runx2, a critical transcription factor for osteoblastogenesis, and a concurrent increase in the expression of adipogenic markers such as fatty-acid binding protein 4 (FABP4). nih.govresearchgate.net The morphological changes included an increase in the appearance of lipid droplets, characteristic of adipocytes, in cultures that would otherwise have undergone bone formation. nih.gov
Similarly, in murine bone marrow stromal cells cultured in osteogenic media, the addition of (S)-Rosiglitazone significantly inhibited osteoid production, as measured by alizarin red staining. nih.gov This inhibition of osteogenesis was coupled with a significant upregulation of adipogenesis, with cells showing substantially more fat content. nih.gov The molecular basis for this shift involves the suppression of key osteogenic transcription factors like Osterix, alongside the dramatic induction of adipogenic markers like FABP4. nih.gov
Interestingly, some research on human MSCs has suggested a more complex effect, where (S)-Rosiglitazone initially accelerates osteoblast differentiation. However, this acceleration is followed by excessive oxidative stress and subsequent osteoblast death, which ultimately impairs healthy bone formation while increasing extracellular matrix mineralization. nih.goveur.nlmonash.edu This suggests that while the compound may initiate osteogenic processes, its sustained effect, largely through PPARγ activation, creates an environment that favors adipocyte survival and differentiation over that of osteoblasts. oup.com
| Cell Model | Key Findings | Effect on Osteogenic Markers | Effect on Adipogenic Markers |
|---|---|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Shifts differentiation from osteogenic to adipogenic lineage. nih.gov | Reduced expression of Runx2. nih.gov | Markedly increased expression of Fatty-Acid Binding Protein 4 (FABP4). nih.gov |
| Mouse Bone Marrow Stromal Cells (BMSCs) | Significantly reduced osteogenesis and increased adipogenesis in osteogenic media. nih.gov | Decreased osteoid production (Alizarin Red staining); suppressed Osterix expression. nih.gov | Over 300-fold increase in FABP4 expression; significant increase in fat content. nih.gov |
| Human Mesenchymal Stem Cells (hMSCs) | Accelerates initial osteoblast differentiation, but leads to increased oxidative stress and osteoblast death. nih.gov | Initial acceleration of differentiation markers. | Not the primary focus of this specific finding. |
Lung Epithelial Cell Responses
In preclinical models of acute lung injury (ALI), (S)-Rosiglitazone has been shown to exert significant effects on lung epithelial cells, particularly in promoting the resolution of pulmonary edema. nih.govnih.gov The primary mechanism involves the upregulation of alveolar fluid clearance (AFC), a process driven by the transport of sodium ions across the alveolar epithelium. nih.gov
Research using a mouse model of ALI induced by lipopolysaccharide (LPS) demonstrated that (S)-Rosiglitazone treatment enhanced AFC. nih.govnih.gov This functional improvement was linked to increased expression of the alpha subunit of the epithelial sodium channel (αENaC) in type 2 alveolar (AT II) cells. nih.govnih.gov The ENaC is located on the apical membrane of alveolar epithelial cells and is the rate-limiting factor for sodium reabsorption from the alveolar space, which in turn drives water clearance. nih.gov
The stimulatory effect of (S)-Rosiglitazone on αENaC expression is mediated through the PPARγ/serum and glucocorticoid-induced kinase-1 (SGK1) signaling pathway. nih.govnih.gov In vitro experiments on AT II cells confirmed that (S)-Rosiglitazone increased the expression of both αENaC and SGK1. nih.govnih.gov This effect was abolished by the administration of GW9662, a specific PPARγ antagonist, confirming that the compound's action is dependent on PPARγ activation. nih.govnih.gov By activating this pathway, (S)-Rosiglitazone helps to restore the function of alveolar epithelial cells in maintaining fluid balance within the lung. nih.gov
| Model System | Cell Type | Observed Effect | Molecular Mechanism |
|---|---|---|---|
| Mouse Model of Acute Lung Injury (ALI) | Alveolar Epithelium | Enhanced alveolar fluid clearance (AFC); ameliorated lung injury. nih.govnih.gov | Increased expression of αENaC and SGK1. nih.govnih.gov |
| Type 2 Alveolar (AT II) Cells (In Vitro) | Type 2 Alveolar Epithelial Cells | Increased expression of αENaC and SGK1. nih.gov | Activation of the PPARγ/SGK1 signaling pathway. nih.govnih.gov |
Cancer Cell Growth Modulation (In Vitro and Preclinical)
(S)-Rosiglitazone has demonstrated anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines in preclinical studies. These anticancer activities are mediated through both PPARγ-dependent and PPARγ-independent signaling pathways. nih.govaacrjournals.org
In gastric cancer cells (SGC-7901), (S)-Rosiglitazone inhibited cell growth, induced G1 cell cycle arrest, and promoted apoptosis in a dose-dependent manner. nih.govnih.govsemanticscholar.org These effects were found to be PPARγ-dependent, as they could be reversed by the PPARγ antagonist GW9662. nih.govsemanticscholar.org However, the compound also inhibited cell migration, invasiveness, and the expression of matrix metalloproteinase-2 (MMP-2) through a PPARγ-independent mechanism. nih.govnih.gov
Similar growth-inhibitory effects have been observed in other cancer types. In human bladder cancer cell lines (5637 and T24), (S)-Rosiglitazone inhibited proliferation and migration, induced apoptosis, and caused cell cycle arrest. nih.govresearchgate.nete-century.us These changes were associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein caspase 3. researchgate.net Studies on human adrenocortical carcinoma cell lines (SW13 and H295R) showed that (S)-Rosiglitazone inhibited cell proliferation by interfering with the PI3K/Akt and ERK1/2 signaling pathways downstream of the activated IGF-I receptor. nih.gov
In breast cancer cells (MDA-MB-231), high concentrations of (S)-Rosiglitazone were shown to decrease cell viability and modulate the expression of key regulators of proliferation and apoptosis, including p53, p21, and Bax. elsevierpure.com Research on non-small cell lung carcinoma (NSCLC) cells revealed that (S)-Rosiglitazone's growth inhibition involves both PPARγ-dependent signals, which inhibit Akt and stimulate PTEN, and PPARγ-independent signals that up-regulate AMPK, thereby down-regulating the mTOR/p70S6K pathway. aacrjournals.org
| Cancer Cell Line | Observed Effects | Associated Mechanisms |
|---|---|---|
| SGC-7901 (Gastric Cancer) | Inhibited growth, migration, and invasion; induced G1 cell cycle arrest and apoptosis. nih.govsemanticscholar.org | PPARγ-dependent (growth inhibition, apoptosis) and PPARγ-independent (migration, invasion). nih.govnih.gov |
| 5637 and T24 (Bladder Cancer) | Inhibited proliferation and migration; induced apoptosis and cell cycle arrest. nih.gove-century.us | Decreased Bcl-2, increased caspase 3. researchgate.net |
| MDA-MB-231 (Breast Cancer) | Decreased cell viability. elsevierpure.com | Modulated expression of p53, p21, and Bax. elsevierpure.com |
| Non-Small Cell Lung Carcinoma (NSCLC) | Inhibited cell growth. aacrjournals.org | PPARγ-dependent (inhibited Akt, stimulated PTEN) and PPARγ-independent (up-regulated AMPK). aacrjournals.org |
| SW13 and H295R (Adrenocortical Carcinoma) | Inhibited cell proliferation. nih.gov | Interference with PI3K/Akt and ERK1/2 signaling pathways. nih.gov |
Structure Activity Relationships Sar and Analog Design
Identification of Key Pharmacophores for PPARγ Agonism and Selectivity
The agonistic activity of Rosiglitazone (B1679542) on PPARγ is attributed to a specific arrangement of chemical features, known as a pharmacophore, which facilitates its binding to the receptor's ligand-binding domain (LBD). rcsb.org The generally accepted pharmacophore for PPARγ agonists like Rosiglitazone consists of three main components: a polar head group, a central linker, and a hydrophobic tail. nih.govtandfonline.com
The polar head of Rosiglitazone is the thiazolidinedione (TZD) ring. This acidic moiety is crucial for the molecule's activity, as it forms a network of hydrogen bonds with key amino acid residues in the PPARγ LBD, including Serine 289, Histidine 323, Histidine 449, and Tyrosine 473. rcsb.org These interactions are essential for stabilizing the active conformation of the receptor, leading to the transactivation of target genes involved in glucose and lipid metabolism. rcsb.orgnih.gov
The hydrophobic tail , in the case of Rosiglitazone, is the N-methyl-N-(2-pyridyl)amino group. This part of the molecule occupies a hydrophobic pocket within the LBD, interacting with non-polar residues such as Isoleucine 281, Cysteine 285, Leucine 330, Isoleucine 341, and Methionine 364. rcsb.org The nature and size of this tail are significant determinants of the compound's selectivity for PPARγ over other PPAR subtypes (α and δ). nih.gov
The linker is the central phenoxymethyl (B101242) group that connects the polar head and the hydrophobic tail. This linker properly orients the two ends of the molecule to fit optimally within the Y-shaped ligand-binding pocket of PPARγ. rcsb.org
Table 1: Key Pharmacophoric Features of Rosiglitazone for PPARγ Agonism
| Pharmacophore Component | Chemical Moiety in Rosiglitazone | Key Interactions in PPARγ LBD |
|---|---|---|
| Polar Head | Thiazolidinedione (TZD) ring | Hydrogen bonding with Ser289, His323, His449, Tyr473 |
| Linker | Phenoxymethyl group | Spatial orientation of head and tail |
| Hydrophobic Tail | N-methyl-N-(2-pyridyl)amino group | Hydrophobic interactions with Ile281, Cys285, Leu330, Ile341, Met364 |
Impact of Structural Modifications on Receptor Binding and Efficacy
Structural modifications to the Rosiglitazone scaffold have been extensively explored to understand their effects on receptor binding and efficacy. Changes to any of the three pharmacophoric components can significantly alter the compound's biological activity.
Modifications to the thiazolidinedione (TZD) headgroup are generally not well-tolerated, as this group is critical for the strong hydrogen bonding that anchors the ligand in the active site and promotes full agonistic activity. nih.gov Replacing the TZD ring often leads to a significant loss of potency.
Alterations to the hydrophobic tail have been a major focus of analog design. For instance, increasing the bulkiness of the tail can modulate the degree of agonism and selectivity. nih.gov A pyrimidyl analogue of a TZD was reported to exhibit better PPARγ agonistic and transcriptional activity than Rosiglitazone. nih.gov This suggests that subtle changes in the electronics and sterics of the tail can fine-tune the interaction with the hydrophobic pocket of the LBD.
Modifications of the linker region have also been investigated. Studies on alkenic analogs of Rosiglitazone, where the ether linkage is replaced with a double bond, have shown interesting results. These analogs sometimes exhibit more potent transrepression activity with a reduced efficacy of transactivating agonistic activity, indicating a potential route to dissociate the anti-inflammatory and metabolic effects of PPARγ activation. nih.gov
Table 2: Effect of Structural Modifications on Rosiglitazone Analog Activity
| Modification Area | Type of Modification | Impact on PPARγ Activity |
|---|---|---|
| Polar Head | Replacement of TZD ring | Generally leads to loss of potency |
| Hydrophobic Tail | Substitution of pyridyl ring with pyrimidyl ring | Enhanced agonistic and transcriptional activity |
| Linker | Replacement of ether with alkene | Potentially increased transrepression and reduced transactivation |
Development of PPARγ Transrepression-Selective Ligands
The therapeutic effects of PPARγ agonists are mediated through two main mechanisms: transactivation and transrepression. Transactivation involves the direct binding of the PPARγ-RXR heterodimer to DNA, leading to the expression of genes involved in insulin (B600854) sensitization, but also adipogenesis. researchgate.net Transrepression, on the other hand, involves the PPARγ complex interfering with other signaling pathways, such as the pro-inflammatory NF-κB pathway, without direct DNA binding. nih.govnih.gov This mechanism is thought to be responsible for the anti-inflammatory effects of Rosiglitazone. nih.govnih.gov
The development of ligands that selectively promote transrepression over transactivation is a key goal in designing safer PPARγ modulators. Research into the SAR of Rosiglitazone has provided insights into how to achieve this selectivity. For example, the removal of the alkyl group on the nitrogen atom of the hydrophobic tail was found to improve selectivity for transrepression. nih.gov One such synthesized compound, designated 3l, demonstrated stronger transrepressional activity (IC₅₀: 14μM) and weaker agonistic efficacy (11%) compared to Rosiglitazone. nih.gov
These findings suggest that it is possible to uncouple the anti-inflammatory effects from the full agonistic activity that leads to side effects like weight gain and fluid retention.
Analogues with Dissociated Biological Activities (e.g., Targeting Insulin Sensitization without Full Adipogenesis)
A significant challenge with full PPARγ agonists like Rosiglitazone is that their potent insulin-sensitizing effects are linked to the promotion of adipogenesis, or the formation of fat cells. researchgate.netconsensus.app This has driven the search for analogues with dissociated biological activities, aiming to retain the beneficial effects on glucose metabolism while minimizing the adipogenic potential.
The concept of selective PPARγ modulators (SPPARMs) has emerged from these efforts. These compounds are designed to induce a different conformational change in the PPARγ receptor upon binding, leading to the differential recruitment of co-activator and co-repressor proteins. This, in turn, results in a distinct pattern of gene expression compared to full agonists.
While specific examples of (S)-Rosiglitazone analogues with such dissociated activities are not extensively detailed in the provided search results, the general principle is a very active area of research. The goal is to develop compounds that effectively enhance insulin sensitivity, potentially by increasing the expression and activity of the insulin receptor and downstream signaling molecules, without fully activating the adipogenic program. nih.gov
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of Rosiglitazone's SAR and the design of new analogues. nih.gov These methods provide a detailed, three-dimensional understanding of how the ligand interacts with the PPARγ LBD. rcsb.org
Molecular docking simulations are used to predict the binding pose of Rosiglitazone and its analogues within the receptor's active site. nih.gov This allows researchers to visualize the key hydrogen bonding and hydrophobic interactions, and to rationalize the observed activities of different compounds. For example, docking studies have confirmed the importance of the TZD headgroup's interactions with Ser289, His323, and His449. rcsb.org
Quantitative Structure-Activity Relationship (QSAR) models are another computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are most important for PPARγ agonism, QSAR models can guide the design of new molecules with improved potency and selectivity.
Molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex over time, revealing how the binding of a ligand like Rosiglitazone affects the conformation and flexibility of the receptor. nih.gov This is particularly useful for understanding the molecular basis of partial agonism and the development of SPPARMs. These computational techniques, by providing a deeper understanding of the molecular interactions, accelerate the process of designing novel PPARγ ligands with more desirable therapeutic profiles. nih.gov
Pharmacokinetics and Metabolic Research in Preclinical Systems
Distribution Patterns and Tissue-Specific Accumulation (Preclinical Studies)
Following administration, rosiglitazone (B1679542) is distributed to various tissues ontosight.ai. Preclinical studies indicate that rosiglitazone is highly bound to plasma proteins, primarily albumin, with binding reported at approximately 99.8% hres.cafda.govwikidoc.orgdrugbank.comeuropa.eueuropa.eufda.gov. The volume of distribution (Vss) has been reported in the range of 14 to 17.6 liters in healthy subjects and preclinical models hres.cafda.govwikidoc.orgeuropa.eufda.gov. In animal models, rosiglitazone has shown distribution to tissues such as adipose tissue, muscle, and liver, consistent with its mechanism of action targeting insulin (B600854) sensitivity in these organs wikidoc.orgeuropa.eufda.gov. For instance, in rats, it was extensively distributed in ovary and adipose tissue researchgate.net. While most studies focus on systemic distribution, specific tissue accumulation data in preclinical models are often part of broader pharmacokinetic investigations rather than standalone reports.
Metabolic Transformation Pathways and Enzyme Systems (e.g., Cytochrome P450 2C8)
Rosiglitazone undergoes extensive metabolism, primarily in the liver, with no unchanged drug being excreted in the urine hres.cafda.govwikidoc.orgdrugbank.comeuropa.eufda.govnih.gov. The major routes of metabolism involve oxidative transformations, including N-demethylation and hydroxylation, followed by conjugation reactions such as glucuronidation and sulfation hres.cafda.govresearchgate.netontosight.aiwikidoc.orgdrugbank.comeuropa.eufda.govnih.gov.
Metabolite Identification and Characterization in Preclinical Settings
The primary metabolic pathways identified in preclinical studies and humans involve N-demethylation and hydroxylation of the pyridine (B92270) ring researchgate.netpharmgkb.orgnih.gov. The major metabolites identified include N-desmethyl rosiglitazone and para-hydroxy rosiglitazone pharmgkb.orgnih.govnih.gov. Other metabolites, such as ortho-hydroxy-rosiglitazone and isomers of N-desmethyl hydroxy-rosiglitazone, have also been identified and observed in both preclinical models (e.g., rats) and humans nih.gov. Some studies have also reported novel metabolites, including a 2,4-thiazolidinedione (B21345) (TZD) ring-opened N-glucuronide and a TZD ring N-glucuronide, in human, rat, and monkey hepatocytes researchgate.net. The major metabolites are generally considered to be considerably less potent than the parent drug and are not expected to contribute significantly to the insulin-sensitizing activity hres.cafda.govwikidoc.orgdrugbank.comeuropa.eu.
Enzymatic Activity and Induction/Inhibition Studies (In Vitro)
In vitro studies have established that rosiglitazone is predominantly metabolized by the Cytochrome P450 (CYP) isoenzyme 2C8 (CYP2C8), with CYP2C9 playing a minor role hres.cafda.govwikidoc.orgdrugbank.comnih.govpharmgkb.orgnih.gov. The enzymatic activity of CYP2C8 for rosiglitazone is reported to be approximately four-fold higher than that of CYP2C9 pharmgkb.org. Other studies suggest that CYP3A4 and CYP2E1 may also contribute significantly to rosiglitazone metabolism, indicating a more complex metabolic picture than initially thought nih.gov.
In vitro studies evaluating the induction and inhibition of cytochrome P450 enzymes by rosiglitazone have shown that it can cause a dose-dependent increase in CYP3A4 activity and immunoreactive protein nih.gov. Rosiglitazone and pioglitazone (B448) generally exceeded troglitazone (B1681588) in absolute CYP3A4 activity achieved at higher concentrations nih.gov. All three thiazolidinediones tested (rosiglitazone, pioglitazone, troglitazone) also showed a comparable concentration-dependent increase in CYP2B6 immunoreactive protein nih.gov.
Regarding inhibition, rosiglitazone demonstrated moderate inhibition of CYP2C8 (IC50 18 µM) and low inhibition of CYP2C9 (IC50 50 µM) in vitro europa.eu. In vitro, thiazolidinediones were found to be strong inhibitors of CYP2C8 (K(i) values between 1.7 and 5.6 µM) and CYP3A4 (K(i) values between 1.6 and 11.8 µM) nih.gov. While these in vitro findings suggest a potential for drug-drug interactions with CYP2C8 substrates, clinical studies have not consistently demonstrated significant interactions fda.goveuropa.eu. Rosiglitazone itself does not appear to inhibit major P450 enzymes at clinically relevant concentrations fda.gov.
Elimination Mechanisms in Preclinical Models
Following oral or intravenous administration of radiolabeled rosiglitazone, approximately 64% of the dose was eliminated in the urine and about 23% in the feces hres.cafda.govwikidoc.orgdrugbank.com. The plasma half-life of related radiolabeled material has been reported to range from 103 to 158 hours hres.cafda.govwikidoc.org. The elimination of rosiglitazone is primarily metabolic researchgate.net. Preclinical studies in rats suggest that rats can serve as a satisfactory model for rosiglitazone metabolism, with similar major metabolites (N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone) observed as in humans nih.gov.
Advanced Research Methodologies and Translational Research Gaps
In Vitro Cell Culture Models for Mechanistic Elucidation (e.g., 3T3-L1, C3H10T1/2, Human Arterial Smooth Muscle Cells, Microglia)
In vitro cell culture models have been instrumental in dissecting the molecular mechanisms of (S)-Rosiglitazone. These systems allow for controlled investigation of cellular processes in isolation, providing foundational knowledge of the compound's activity.
Adipocyte Differentiation and Mitochondrial Biogenesis: Murine 3T3-L1 and C3H10T1/2 cells are cornerstone models for studying adipogenesis. (S)-Rosiglitazone, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, effectively promotes the differentiation of these pluripotent stem cells and preadipocytes into mature, lipid-accumulating adipocytes. Microarray profiling in both 3T3-L1 and C3H10T1/2 adipocytes revealed that (S)-Rosiglitazone treatment leads to a time-dependent increase in the transcription of genes involved in mitochondrial function and biogenesis. aacrjournals.orgphysiology.org This transcriptional cascade begins with the induction of transcription factors, followed by increases in the machinery for biosynthesis, and culminates in heightened levels of functional mitochondrial components. aacrjournals.orgphysiology.org These genetic findings are corroborated by functional assays showing increased mitochondrial staining, citrate synthase activity, and oxygen consumption, which are associated with enhanced adiponectin secretion. aacrjournals.orgphysiology.org While both cell lines are used to model white adipocytes, C3H10T1/2 cells can exhibit some characteristics of brown adipocytes. aacrjournals.org
Vascular Smooth Muscle Cell Proliferation: Studies utilizing primary human arterial smooth muscle cells (SMCs) have been crucial for understanding the vascular effects of (S)-Rosiglitazone. Research shows that the compound can inhibit the proliferation of vascular smooth muscle cells. nih.gov A key PPARγ-independent mechanism identified is the direct inhibition of acyl-CoA synthetase (ACSL) activity, particularly the ACSL4 isoform. nih.gov This inhibition curtails the partitioning of fatty acids into diacylglycerol and triacylglycerol, thereby potentially altering the biological effects of fatty acids within the vascular wall. nih.gov
Neuroinflammation and Microglial Polarization: Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. In vitro and in vivo studies have demonstrated that (S)-Rosiglitazone can modulate microglial activation. It has been shown to favor the polarization of microglia towards the anti-inflammatory M2 phenotype, characterized by the expression of markers like CD206, while reducing the pro-inflammatory M1 phenotype (expressing markers like CD16). nih.gov This shift in microglial activation state is believed to contribute to the compound's neuroprotective effects observed in preclinical models of neurological disease. nih.govplos.org
| Cell Model | Key Research Finding | Primary Mechanism |
|---|---|---|
| 3T3-L1 & C3H10T1/2 Adipocytes | Induces adipocyte differentiation and mitochondrial biogenesis. aacrjournals.orgphysiology.org | PPARγ-dependent transcriptional activation of mitochondrial genes. aacrjournals.org |
| Human Arterial Smooth Muscle Cells | Inhibits proliferation and fatty acid partitioning. nih.govnih.gov | PPARγ-independent direct inhibition of Acyl-CoA Synthetase 4 (ACSL4). nih.gov |
| Microglia | Promotes polarization to the anti-inflammatory M2 phenotype. nih.govplos.org | PPARγ-dependent modulation of inflammatory gene expression. plos.org |
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo models, which involve the study of tissues or organs outside the body in a controlled environment, provide a valuable intermediate between in vitro cell cultures and in vivo animal studies. These models maintain the complex, three-dimensional architecture and cellular heterogeneity of the tissue.
Human Adipose Tissue Explants: Research using explants of human visceral (omental) and abdominal subcutaneous adipose tissues cultured for several days has provided direct insight into the effects of (S)-Rosiglitazone on human fat tissue. nih.govresearchgate.net In this ex vivo setting, (S)-Rosiglitazone treatment was found to increase the mRNA levels of genes associated with "brite" or "beige" adipocytes (e.g., PGC1α, PRDM16), which are thermogenic fat cells found within white adipose depots. nih.govmdpi.com The compound also upregulated genes involved in both triglyceride synthesis (GPAT3, DGAT1) and lipolysis (ATGL). nih.gov Functionally, this was accompanied by an increase in key modulators of fatty acid oxidation (UCP1, FABP3, PLIN5), leading to higher rates of fatty acid oxidation and enhanced respiratory capacity. nih.gov A notable morphological change was the formation of small lipid droplets surrounding the main central droplet in adipocytes, with mitochondria redistributed to colocalize with these smaller droplets. nih.govresearchgate.net These findings suggest that (S)-Rosiglitazone coordinates a significant structural and metabolic remodeling in both visceral and subcutaneous adipocytes to boost their oxidative capacity. nih.gov
Isolated Perfused Heart Models: Isolated heart perfusion systems, such as the Langendorff apparatus, have been used to study the direct cardiac effects of (S)-Rosiglitazone, independent of systemic metabolic changes. In isolated perfused hearts from diabetic mouse models, (S)-Rosiglitazone treatment was shown to improve cardiac efficiency and ventricular function. nih.gov However, other studies using isolated hearts from healthy animals have investigated potential cardiotoxicity, particularly at supratherapeutic concentrations. These experiments revealed that high doses of (S)-Rosiglitazone can cause myocardial energy deficiency and contractile dysfunction, effects that were found to be independent of PPARγ and linked to mitochondrial oxidative stress. nih.govnih.gov Furthermore, studies in isolated perfused swine hearts subjected to ischemia-reperfusion showed that while (S)-Rosiglitazone reduced infarct size, it did not improve mitochondrial function and increased the propensity for ventricular fibrillation. nih.gov
Genetically Modified Animal Models for Pathway Dissection (e.g., PPARγ knockout mice, diabetic rodent strains)
Genetically modified animal models are indispensable for dissecting the specific pathways through which (S)-Rosiglitazone exerts its effects. By altering specific genes, researchers can confirm drug targets and explore tissue-specific actions.
PPARγ Knockout Mice: The central role of PPARγ as the primary target of (S)-Rosiglitazone has been unequivocally confirmed using PPARγ knockout (KO) mice. Tissue-specific knockouts have been particularly revealing. For instance, mice with a hepatocyte-specific deletion of PPARγ (PpargΔHep) were used to demonstrate that (S)-Rosiglitazone's steatogenic (fat-accumulating) effect in the liver of severely obese mice is dependent on hepatic PPARγ expression. nih.gov In contrast, the compound's beneficial effects on systemic insulin (B600854) sensitivity remained intact, highlighting the critical role of PPARγ in other tissues, like adipose tissue, for its primary therapeutic action. nih.gov Studies in cardiomyocyte-specific PPARγ-deficient mice have shown that the cardiotoxic effects observed at high doses of (S)-Rosiglitazone occur independently of cardiac PPARγ, pointing to off-target mechanisms. nih.govnih.gov
Diabetic Rodent Strains: Various diabetic rodent models, such as the leptin-deficient ob/ob mouse, the leptin receptor-deficient db/db mouse, and diet-induced obesity (DIO) models, are routinely used to evaluate the therapeutic efficacy of (S)-Rosiglitazone. In db/db mice, (S)-Rosiglitazone treatment has been shown to reduce vascular oxidative stress by decreasing the expression of NADPH oxidase subunits in the aorta. researchgate.net In combined diabetes-atherosclerosis models (e.g., streptozotocin-induced diabetes in apoE-deficient mice), (S)-Rosiglitazone significantly attenuated the development of atherosclerotic plaques. These models have been crucial for demonstrating that the compound's beneficial effects extend beyond glycemic control to include direct actions on the vasculature and inflammation that contribute to its anti-atherosclerotic properties. nih.gov
| Animal Model | Key Research Finding | Implication for (S)-Rosiglitazone's Mechanism |
|---|---|---|
| Hepatocyte-specific PPARγ KO Mice | Prevents rosiglitazone-induced hepatic steatosis in obese mice. nih.gov | Confirms that hepatic PPARγ mediates the steatogenic side effect in the liver. |
| Cardiomyocyte-specific PPARγ KO Mice | Does not prevent high-dose rosiglitazone-induced cardiotoxicity. nih.gov | Suggests PPARγ-independent, off-target mechanisms for cardiac adverse effects. |
| Diabetic (db/db) Mice | Reduces vascular oxidative stress and expression of NADPH oxidase. researchgate.net | Demonstrates direct beneficial vascular effects beyond glucose lowering. |
| ApoE-deficient Diabetic Mice | Attenuates atherosclerotic plaque formation. | Highlights anti-inflammatory and anti-atherogenic properties. |
Omics Technologies for Comprehensive Mechanistic Elucidation (e.g., Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies provide a global, unbiased view of the molecular changes induced by a compound, offering a holistic understanding of its mechanism of action.
Transcriptomics: Global run-on sequencing (GRO-seq) and microarray analyses in adipocytes have provided a high-resolution map of the transcriptional effects of (S)-Rosiglitazone. nih.gov These studies show that (S)-Rosiglitazone dramatically remodels the adipocyte transcriptome. Gene activation is almost exclusively driven by (S)-Rosiglitazone binding to PPARγ at enhancer regions, leading to the recruitment of coactivators. nih.gov Conversely, transcriptional repression occurs via a distinct mechanism, where the activated PPARγ complex leads to a loss of coactivators from enhancer sites of other transcription factors, such as AP-1 and C/EBPs, without direct PPARγ binding to these repressed gene sites. nih.gov
Proteomics and Metabolomics: Integrated analyses combining transcriptomics, proteomics, and metabolomics have been performed on tissues like white adipose tissue (WAT) and liver from high-fat diet-fed, insulin-resistant mice treated with (S)-Rosiglitazone. nih.govresearchgate.netmdpi.com In WAT, these multi-omics studies confirmed that (S)-Rosiglitazone's effects are primarily driven by the modulation of PPARγ signaling and oxidative phosphorylation pathways. nih.govmdpi.com Network analyses identified key protein hubs, such as SDHB and SUCLG1, and revealed deregulation of major metabolic pathways including the TCA cycle and branched-chain amino acid metabolism in the insulin-resistant state, which are partially normalized by the compound. nih.govmdpi.com In the liver, the studies identified specific drug-marker pairs, such as sphingosine and sphingosine-1-phosphate, providing potential biomarkers for the drug's hepatic effects. nih.govmdpi.com These comprehensive datasets offer a holistic view of the interconnected molecular pathways that are modulated by (S)-Rosiglitazone to counteract metabolic dysregulation. researchgate.netnih.gov
Unexplored Molecular Targets and Pathways for Fundamental Inquiry
While PPARγ is the canonical target of (S)-Rosiglitazone, research has uncovered PPARγ-independent effects and other molecular interactions that warrant further investigation. These findings open new avenues for understanding its full biological activity and for the development of next-generation therapeutics.
PPARγ-Independent Mechanisms: Several studies have documented biological effects of (S)-Rosiglitazone that are not blocked by PPARγ antagonists or are observed in cells lacking PPARγ.
AMP-Activated Protein Kinase (AMPK) Pathway: In non-small cell lung carcinoma cells, (S)-Rosiglitazone was found to increase the phosphorylation of AMPKα and decrease the phosphorylation of its downstream target p70S6K, a key regulator of protein synthesis and cell growth. aacrjournals.org This effect was not blocked by the PPARγ antagonist GW9662, indicating a PPARγ-independent signaling pathway. aacrjournals.org
Acyl-CoA Synthetase (ACSL) Inhibition: As mentioned previously, (S)-Rosiglitazone can directly inhibit the enzymatic activity of ACSL4, an enzyme that activates long-chain fatty acids. nih.gov This non-genomic effect on fatty acid metabolism is independent of its action as a nuclear receptor agonist. nih.gov
Mitochondrial Effects: At supratherapeutic concentrations, (S)-Rosiglitazone has been shown to induce mitochondrial dysfunction and oxidative stress in cardiac tissue through a PPARγ-independent mechanism. nih.govnih.gov This suggests a direct interaction with mitochondrial components, possibly complexes I and IV of the electron transport chain. nih.gov
Post-Translational Modifications (PTMs) of PPARγ: The activity of PPARγ itself is regulated by a complex interplay of PTMs, including phosphorylation, SUMOylation, and acetylation. (S)-Rosiglitazone can influence these modifications, suggesting a more nuanced mechanism of action than simple receptor binding and activation.
Phosphorylation: (S)-Rosiglitazone has been shown to inhibit the obesity-related phosphorylation of PPARγ at serine 273, a modification mediated by cyclin-dependent kinase 5 (Cdk5). mdpi.com Blocking this specific phosphorylation is linked to improved insulin sensitivity and is a key component of the therapeutic effect, distinct from classical agonism. mdpi.com
Acetylation and SUMOylation: (S)-Rosiglitazone can block the acetylation of PPARγ at specific lysine residues (K268 and K293), which in turn favors the recruitment of the coactivator PRDM16, leading to beneficial metabolic effects. frontiersin.orgsemanticscholar.org It can also promote SUMOylation at a different site (K395), which is important for repressing inflammatory genes. physiology.orgsemanticscholar.org These findings suggest that (S)-Rosiglitazone acts as a selective PPARγ modulator, with its final biological output depending on how it influences the PTM profile of the receptor.
Q & A
Q. How should researchers design studies to assess cardiovascular risks associated with rosiglitazone in type 2 diabetes models?
- Methodological Answer : Prioritize randomized controlled trials (RCTs) with ≥24-week durations, comparator groups (e.g., placebo or other antidiabetic agents), and predefined cardiovascular endpoints (e.g., myocardial infarction, cardiovascular mortality). Use fixed-effects meta-analysis for pooled data but acknowledge limitations like lack of time-to-event analysis and heterogeneous trial designs .
- Key Considerations : Include protocols for adjudicating adverse events to minimize misclassification. Subgroup analyses (e.g., monotherapy vs. add-on therapy) should address heterogeneity in study populations .
Q. What are the best practices for handling rosiglitazone in laboratory settings to ensure safety and reproducibility?
- Methodological Answer : Follow GHS protocols: use protective equipment (gloves, goggles), avoid environmental release, and store under controlled conditions. For in vitro studies, pre-filter non-sterile formulations to prevent contamination. Document solvent preparation (e.g., DMSO concentration) to avoid confounding cytotoxicity .
Q. How can researchers address contradictions in cardiovascular safety data across meta-analyses?
- Methodological Answer : Conduct sensitivity analyses to assess the impact of trial inclusion/exclusion criteria (e.g., short-term vs. long-term studies, trial design heterogeneity). Use Bayesian approaches or alternative statistical models (e.g., log-odds scale) to handle rare events and zero-inflated datasets. Transparently report limitations, such as reliance on summary-level data vs. individual patient data .
Q. What methodological approaches are used to analyze rosiglitazone’s metabolic effects in preclinical models?
- Methodological Answer : Combine glycemic control metrics (HbA1c, insulin sensitivity) with tissue-specific assays (e.g., PPARγ activation in adipocytes). For cellular studies, use RNA-seq and chromatin accessibility assays (ATAC-seq) to identify transcriptional changes during adipogenesis .
Advanced Research Questions
Q. What are the challenges in meta-analyses of rosiglitazone’s rare adverse events (e.g., cardiovascular mortality)?
- Methodological Answer : Address low event rates and study heterogeneity using random-effects models and continuity corrections for zero-event trials. Validate findings with time-to-event analyses where possible. Highlight clinical vs. statistical significance, as small absolute risk differences may be magnified in odds ratios .
Q. How can researchers evaluate the long-term carcinogenic potential of rosiglitazone using existing clinical trial data?
- Methodological Answer : Pool serious adverse event reports from RCTs (≥24 weeks) and calculate incidence rates per 100 patient-years. Compare rosiglitazone-treated cohorts with controls, adjusting for follow-up duration. Prioritize studies with histologically confirmed malignancies and exclude non-systematic reporting .
Q. What experimental models are optimal for assessing PPARγ-mediated mechanisms of rosiglitazone in cancer cell lines?
- Methodological Answer : Use hormone-sensitive cancer models (e.g., MDA-MB-231 breast cancer cells) with dose-response assays (e.g., 10–50 μM rosiglitazone). Combine cell proliferation assays (MTT, flow cytometry) with PPARγ knockdown/knockout experiments to confirm pathway specificity. Validate findings using xenograft models .
Q. What are the limitations of existing cardiovascular risk assessments in rosiglitazone trials?
Q. How can researchers optimize in vitro models to study rosiglitazone’s genomic effects on adipogenesis?
Q. How can data integrity be ensured in studies reporting conflicting results on rosiglitazone’s efficacy and safety?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews, including exhaustive literature searches (e.g., ClinicalTrials.gov , FDA archives) and transparency in data exclusion criteria. Share raw datasets via repositories to enable independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
